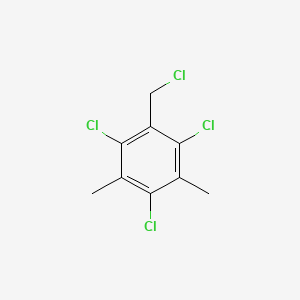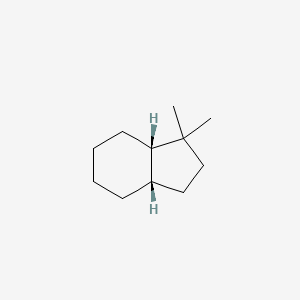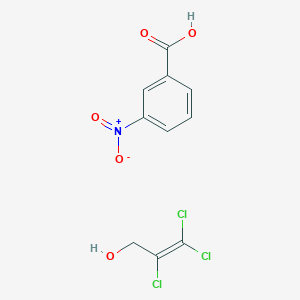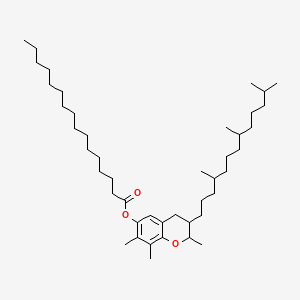![molecular formula C9H14ClNO B14508994 N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine CAS No. 62853-90-1](/img/structure/B14508994.png)
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine: is a chemical compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine typically involves the reaction of 1-chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or an aqueous solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
科学的研究の応用
Chemistry: In chemistry, N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is used as a reagent in various organic synthesis reactions. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its reactivity allows it to form covalent bonds with specific amino acid residues in proteins, making it useful for probing protein function .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly for targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
作用機序
The mechanism of action of N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine involves its ability to form covalent bonds with target molecules. The chlorine atom and the hydroxylamine group play crucial roles in its reactivity. The compound can interact with nucleophilic sites on proteins or other biological molecules, leading to the formation of stable adducts. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool for studying biochemical pathways .
類似化合物との比較
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: This compound shares a similar bicyclic structure but lacks the chlorine and hydroxylamine groups.
1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-one: Similar in structure but does not contain the hydroxylamine group.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-: Another bicyclic compound with different functional groups.
Uniqueness: N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine is unique due to the presence of both the chlorine atom and the hydroxylamine group. This combination imparts distinct reactivity and makes it valuable for specific applications in research and industry .
特性
CAS番号 |
62853-90-1 |
|---|---|
分子式 |
C9H14ClNO |
分子量 |
187.66 g/mol |
IUPAC名 |
N-(1-chloro-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C9H14ClNO/c1-8(2)6-3-4-9(10,5-6)7(8)11-12/h6,12H,3-5H2,1-2H3 |
InChIキー |
VAMOVJPUHZRHJJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1=NO)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
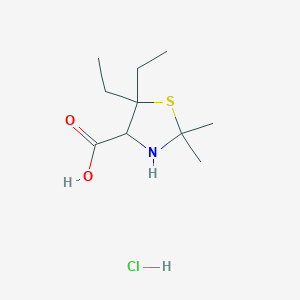
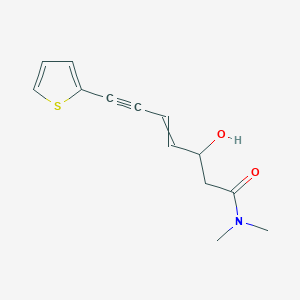

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
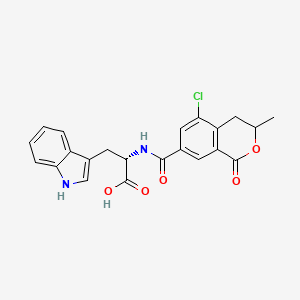
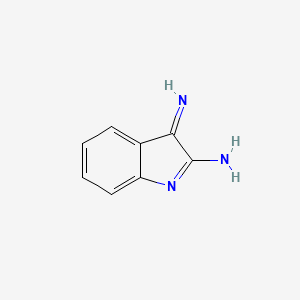
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)

